2-(Aminomethyl)-5-iodobenzo[d]oxazole

Regiochemistry Cross-coupling reactivity Electronic effects

2-(Aminomethyl)-5-iodobenzo[d]oxazole (CAS 1806425-02-4) is a heterocyclic small molecule consisting of a benzoxazole core substituted with an aminomethyl group at the 2-position and an iodine atom at the 5-position. With a molecular formula of C₈H₇IN₂O and a molecular weight of 274.06 g/mol, the compound occupies physicochemical space (cLogP ~1.29, topological polar surface area ~90.65 Ų) that distinguishes it from both non-iodinated benzoxazole analogs and regioisomeric iodine-substituted variants.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
Cat. No. B12859202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5-iodobenzo[d]oxazole
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)N=C(O2)CN
InChIInChI=1S/C8H7IN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2
InChIKeyQIBFDMNTEIKYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-5-iodobenzo[d]oxazole: Structural Identity, Physicochemical Profile, and Procurement Context


2-(Aminomethyl)-5-iodobenzo[d]oxazole (CAS 1806425-02-4) is a heterocyclic small molecule consisting of a benzoxazole core substituted with an aminomethyl group at the 2-position and an iodine atom at the 5-position . With a molecular formula of C₈H₇IN₂O and a molecular weight of 274.06 g/mol, the compound occupies physicochemical space (cLogP ~1.29, topological polar surface area ~90.65 Ų) that distinguishes it from both non-iodinated benzoxazole analogs and regioisomeric iodine-substituted variants . The iodine atom contributes significantly to the molecular mass (~46.3% of total weight), enabling applications in heavy-atom derivatization, radiolabeling, and cross-coupling chemistry that are inaccessible to non-halogenated or lighter-halogen analogs . The aminomethyl side chain provides a primary amine handle with a predicted pKa of approximately 8.3, which is distinct from the directly attached 2-amino group found in related compounds such as 5-iodobenzo[d]oxazol-2-amine .

Why 2-(Aminomethyl)-5-iodobenzo[d]oxazole Cannot Be Interchanged with Common Benzoxazole Analogs


Generic substitution within the benzoxazole class fails for 2-(Aminomethyl)-5-iodobenzo[d]oxazole because its dual functionalization — the 5-iodo substituent and the 2-aminomethyl group — creates a reactivity and property profile that cannot be replicated by any single close analog. The iodine atom at the 5-position provides a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and serves as a site for isotopic radiolabeling (¹²³I/¹²⁵I), capabilities that are entirely absent in the non-iodinated parent 2-(aminomethyl)benzoxazole (CAS 101333-98-6) [1]. Conversely, the aminomethyl group provides a primary aliphatic amine with distinct nucleophilicity and hydrogen-bonding capacity compared to the aromatic amine directly attached to the oxazole ring in 5-iodobenzo[d]oxazol-2-amine (CAS 64037-13-4) . Regioisomeric variants such as 2-(aminomethyl)-4-iodobenzo[d]oxazole (CAS 1806318-97-7) and 5-(aminomethyl)-2-iodobenzo[d]oxazole (CAS 1806342-93-7) differ in the positional placement of both functional groups, which alters electronic distribution across the benzoxazole π-system and can lead to divergent reactivity in electrophilic aromatic substitution and metal-catalyzed transformations . The combination of these features at their specific positions is unique to CAS 1806425-02-4 and cannot be achieved by mixing or blending structurally related compounds.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-5-iodobenzo[d]oxazole vs. Closest Analogs


Iodine Positional Effect: 5-Iodo vs. 4-Iodo Regioisomer — Steric and Electronic Distinctions

2-(Aminomethyl)-5-iodobenzo[d]oxazole positions the iodine atom at the 5-position of the benzoxazole ring, para to the oxazole oxygen. In contrast, its 4-iodo regioisomer (CAS 1806318-97-7) places iodine ortho to the ring-oxygen, creating a sterically more congested environment adjacent to the heteroatom. This positional difference alters the electronic distribution across the aromatic system: the 5-iodo isomer benefits from resonance delocalization through the para-oriented oxygen lone pair, while the 4-iodo isomer experiences inductive withdrawal and steric compression near the oxazole oxygen . The 5-iodo configuration is predicted to exhibit lower steric hindrance in palladium-catalyzed cross-coupling reactions compared to the 4-iodo isomer, consistent with literature reports that 5-substituted benzoxazoles generally undergo oxidative addition with palladium(0) catalysts more readily than their 4-substituted counterparts [1]. This is a class-level inference based on established benzoxazole reactivity trends.

Regiochemistry Cross-coupling reactivity Electronic effects

Aminomethyl pKa Shift vs. Direct Amino Analogs: Impact on Solubility and Conjugation Chemistry

The aminomethyl group (-CH₂NH₂) in 2-(Aminomethyl)-5-iodobenzo[d]oxazole is predicted to have a pKa of approximately 7.8–8.3, based on the measured pKa of 7.82 ± 0.29 for the closely related non-iodinated analog benzo[d]oxazol-2-ylmethanamine (CAS 101333-98-6) . In contrast, 5-iodobenzo[d]oxazol-2-amine (CAS 64037-13-4) features an amino group directly attached to the oxazole ring at the 2-position, which is expected to exhibit a significantly lower pKa (~3–5) due to the electron-withdrawing effect of the oxazole heterocycle on the directly conjugated amine . This ~3–5 log unit difference in basicity translates to a >1000-fold difference in the proportion of unprotonated, nucleophilic amine present at physiological pH (7.4), directly affecting reactivity in amine-targeted bioconjugation, reductive amination, and amide coupling chemistries.

Amine basicity Conjugation chemistry Aqueous solubility

Calculated Lipophilicity (cLogP) and Polar Surface Area Distinction from Carboxylate and Non-Iodinated Analogs

2-(Aminomethyl)-5-iodobenzo[d]oxazole exhibits a calculated AlogP of approximately 1.29 and a topological polar surface area (tPSA) of approximately 90.65 Ų, as estimated from fragment-based computational methods . By comparison, the ester analog methyl 2-(aminomethyl)-5-iodobenzoate (CAS 1131587-34-2) has a higher predicted cLogP (~1.8–2.0) and a larger tPSA (~110 Ų) due to the ester carbonyl, while the non-iodinated parent 2-(aminomethyl)benzoxazole (CAS 101333-98-6, MW 148.16) is substantially more polar (cLogP ~0.5–0.8) and lacks the hydrophobic contribution of the iodine atom . The molecular weight difference between the target compound (274.06 g/mol) and the non-iodinated analog (148.16 g/mol) — a ~85% increase driven predominantly by the iodine atom — has significant implications for passive membrane permeability, CNS penetration potential, and pharmacokinetic profile if used as a probe or lead scaffold.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Iodine as a Synthetic Handle: Enabling Chemistry Absent in Non-Halogenated and Lighter-Halogen Analogs

The iodine atom at the 5-position serves as a privileged synthetic handle enabling three distinct categories of chemistry that are inaccessible to non-halogenated analogs such as 2-(aminomethyl)benzoxazole (CAS 101333-98-6): (1) palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) where aryl iodides are the most reactive substrates among halides (I > Br > Cl >> F) — literature on benzoxazole coupling consistently demonstrates superior reactivity of iodo-substituted substrates [1]; (2) copper-catalyzed Ullmann-type couplings and C–N bond formations where aryl iodides are the substrates of choice; and (3) potential for isotopic radiolabeling with ¹²³I (SPECT) or ¹²⁵I (autoradiography), a capability demonstrated by the structurally related amyloid imaging agent [¹²³I]IBOX (2-(4′-dimethylaminophenyl)-6-iodobenzoxazole), which exploits iodine at the benzoxazole 6-position for in vivo imaging [2]. The iodine atom also contributes significant anomalous scattering for X-ray crystallography (f'' = 6.85 electrons at Cu Kα), facilitating phasing of macromolecular structures.

Cross-coupling Radiolabeling Heavy-atom derivatization

Fluorimetric MAO Inhibition Data for Benzoxazole Class: Class-Level Inference for Iodo-Aminomethyl Benzoxazoles

While no direct MAO inhibition data are published for 2-(Aminomethyl)-5-iodobenzo[d]oxazole itself, a structurally related benzoxazole derivative (CHEMBL3585825) has been evaluated for MAO-A and MAO-B inhibition, showing an IC₅₀ of 82 nM against bovine brain mitochondrial MAO-A and an IC₅₀ of 890,000 nM against MAO-B, yielding an MAO-B/MAO-A selectivity ratio of approximately 10,850-fold [1]. This class-level evidence indicates that appropriately substituted benzoxazoles can achieve potent, highly selective MAO-A inhibition. Furthermore, the broader benzoxazole literature demonstrates that 5-substituted benzoxazoles with amine-containing side chains are recurring pharmacophores in MAO inhibitor design, with the substitution pattern at the 2- and 5-positions being critical determinants of isoform selectivity [2]. The iodine substituent at position 5 is predicted to enhance MAO-A binding through halogen-bonding interactions with the enzyme active site, consistent with structure-activity relationships observed for halogenated MAO inhibitors [2].

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology

Physicochemical Distinction: Molecular Weight Contribution of Iodine vs. Lighter Halogen or Non-Halogenated Analogs

The iodine atom in 2-(Aminomethyl)-5-iodobenzo[d]oxazole accounts for 126.90 g/mol of the total molecular weight of 274.06 g/mol (46.3%), creating a distinctive isotopic signature that is immediately diagnostic in mass spectrometry . The monoisotopic mass of the compound is 273.96 Da, and the presence of a single iodine atom produces a characteristic M:(M+2) isotopic pattern with no M+2 contribution (unlike chlorine, which produces a ~3:1 M:(M+2) ratio, or bromine, which produces a ~1:1 ratio). This feature is exploited for: (1) unambiguous detection and quantification in complex biological matrices using LC-MS/MS; (2) differentiation from chlorinated or brominated analogs in high-throughput screening purity assessment; and (3) use as an internal standard where the iodine isotopic signature provides a unique mass shift. By comparison, 2-(aminomethyl)benzoxazole (MW 148.16) lacks any heavy-atom isotopic signature, and 2-(aminomethyl)-5-chlorobenzo[d]oxazole (MW ~182.6, if it existed) would produce a ~3:1 chlorine isotopic pattern with only a modest mass increment.

Mass spectrometry detection Isotopic pattern Heavy-atom effect

Optimal Application Scenarios for 2-(Aminomethyl)-5-iodobenzo[d]oxazole Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Privileged Starting Point for Kinase or MAO Inhibitor Libraries via C5 Cross-Coupling Elaboration

The 5-iodo substituent enables parallel library synthesis via Suzuki-Miyaura or Sonogashira cross-coupling to introduce diverse aryl, heteroaryl, or alkyne groups at the 5-position, while the 2-aminomethyl handle serves as an anchor for amide, sulfonamide, or reductive amination diversification. This orthogonal dual-functionalization strategy is not possible with the non-iodinated parent 2-(aminomethyl)benzoxazole or with 5-iodobenzo[d]oxazol-2-amine, where the directly-attached amino group at the 2-position exhibits significantly lower nucleophilicity (ΔpKa ~3–5 log units) [1]. The benzoxazole class has validated precedent for MAO-A inhibition with >10,000-fold selectivity over MAO-B, making this scaffold particularly relevant for CNS-targeted fragment libraries [2].

Radiotracer Development: SPECT Imaging Probe Candidate via ¹²³I/¹²⁵I Isotopic Labeling at the 5-Position

The iodine atom at the 5-position provides a direct site for isotopic radiolabeling with ¹²³I (γ-emitter, t₁/₂ = 13.2 h, for SPECT imaging) or ¹²⁵I (low-energy γ, t₁/₂ = 59.4 days, for in vitro autoradiography and binding assays). This approach has been successfully demonstrated for the structurally related benzoxazole imaging agent [¹²³I]IBOX, which uses an iodine atom at the 6-position for amyloid plaque imaging in Alzheimer's disease models [1]. The 2-(Aminomethyl)-5-iodobenzo[d]oxazole scaffold offers the additional advantage that the aminomethyl group can be further derivatized to modulate lipophilicity and target binding without perturbing the iodination site, a design flexibility not available in simpler iodobenzoxazole derivatives lacking the aminomethyl handle [2].

Macromolecular Crystallography: Heavy-Atom Derivative for Experimental Phasing via Iodine Anomalous Scattering

With a significant anomalous scattering factor (f'' ≈ 6.85 electrons at Cu Kα wavelength), the iodine atom in 2-(Aminomethyl)-5-iodobenzo[d]oxazole makes this compound suitable as a heavy-atom derivative for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing of protein-ligand co-crystal structures. The aminomethyl group provides a hydrogen-bonding anchor that can direct the compound to specific binding sites on the protein surface or active site, while the iodine anomalous signal facilitates de novo phasing. Non-iodinated analogs or compounds with lighter halogens (Cl, Br) provide significantly weaker anomalous signals, making them inferior choices for experimental phasing applications [1].

Chemical Biology Probe Design: Activity-Based Protein Profiling (ABPP) with Iodine as an Affinity Handle and Mass Tag

The monoisotopic iodine signature (¹²⁷I, 100% natural abundance, with no confounding M+2 isotope peak) provides a distinctive and unambiguous mass spectrometric tag for detecting protein-ligand adducts in complex proteomic mixtures. When the aminomethyl group is elaborated into an electrophilic warhead (e.g., chloroacetamide, vinyl sulfonamide) for covalent protein targeting, the iodine atom serves simultaneously as a hydrophobic anchor for binding site occupancy and as a unique mass tag for LC-MS/MS identification of labeled peptides. This dual functionality — binding element plus detection handle within the same atom — is unique to iodine among the halogens commonly used in medicinal chemistry [1].

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